molecular formula C15H19NO5 B2741205 1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2044712-89-0

1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B2741205
CAS RN: 2044712-89-0
M. Wt: 293.319
InChI Key: UQFACOHOWNNHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrrolidine . It has a molecular weight of 293.32 g/mol . The compound is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The molecular formula of this compound is C15H19NO5 . The InChI key is UQFACOHOWNNHCO-UHFFFAOYSA-N . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.32 g/mol . It appears as an oil and is typically stored at room temperature .

Scientific Research Applications

Inhibitor of Prolidase

This compound is a potent inhibitor of prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxyprolyl residue . By inhibiting prolidase, this compound can affect the metabolism of proline-containing dipeptides .

Synthesis of N-(L-Prolyl)-β-alanine

It is also used in the synthesis of N-(L-Prolyl)-β-alanine . N-(L-Prolyl)-β-alanine is a derivative of the naturally occurring beta amino acid β-Alanine . This synthesis can be useful in the production of certain pharmaceuticals and other chemical compounds .

Protodeboronation of Alkyl Boronic Esters

The compound can be used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . Protodeboronation is a process that removes a boron atom from an organic compound . This process is important in the synthesis of various organic compounds .

Anti-Markovnikov Hydromethylation of Alkenes

Paired with a Matteson–CH2–homologation, the protodeboronation protocol allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B

The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in pharmaceuticals .

Building Blocks in Organic Synthesis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . This compound can be used in the functionalizing deboronation of alkyl boronic esters, which is a key step in many organic synthesis processes .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

4-methoxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(13(17)18)8-12(20-2)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFACOHOWNNHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

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